synthesis route for Ketoprofen-13CD3 Methyl Ester
synthesis route for Ketoprofen-13CD3 Methyl Ester
An In-depth Technical Guide to the Synthesis of Ketoprofen-13CD3 Methyl Ester
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route for Ketoprofen-13CD3 Methyl Ester, an isotopically labeled derivative of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. This guide, intended for researchers, scientists, and professionals in drug development, details a strategic synthetic pathway, explains the rationale behind experimental choices, and provides detailed protocols. The synthesis involves a multi-step process commencing from 3-iodobenzoic acid and culminating in the desired labeled product, with a key Grignard reaction for the introduction of the 13CD3-methyl group.
Introduction
Ketoprofen: Pharmacological Significance
Ketoprofen, or (RS)-2-(3-benzoylphenyl)propanoic acid, is a widely used NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While effective, the clinical use of ketoprofen can be associated with gastrointestinal side effects due to the presence of a free carboxylic acid group.[1]
The Imperative of Isotopically Labeled Internal Standards
In modern drug development and clinical pharmacology, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry (e.g., LC-MS/MS).[3] The incorporation of heavy isotopes, such as deuterium (D or ²H) and carbon-13 (¹³C), results in a compound that is chemically identical to the analyte but has a different mass. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Rationale for the Synthesis of Ketoprofen-13CD3 Methyl Ester
The synthesis of Ketoprofen-13CD3 Methyl Ester is driven by the need for a high-purity internal standard for bioanalytical assays of ketoprofen and its methyl ester prodrug. The -13CD3 labeling provides a significant mass shift (+4 Da) from the unlabeled compound, minimizing the risk of isotopic cross-talk. The methyl ester form is also of interest for studying the pharmacokinetics of potential ketoprofen prodrugs.[4][5]
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic approach to Ketoprofen-13CD3 Methyl Ester reveals a logical disconnection strategy. The final esterification is a straightforward transformation. The core challenge lies in the stereospecific introduction of the isotopically labeled methyl group.
Caption: Retrosynthetic analysis of Ketoprofen-13CD3 Methyl Ester.
A Viable Synthetic Route
The following multi-step synthesis provides a practical and efficient pathway to Ketoprofen-13CD3 Methyl Ester, starting from commercially available 3-iodobenzoic acid.
Step 1: Friedel-Crafts Acylation
The synthesis commences with a Friedel-Crafts acylation of benzene with 3-iodobenzoyl chloride, derived from 3-iodobenzoic acid, to form 3-iodobenzophenone.
Experimental Protocol:
-
To a solution of 3-iodobenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-iodobenzoyl chloride.
-
In a separate flask, add anhydrous aluminum chloride to benzene at 0 °C.
-
Add the crude 3-iodobenzoyl chloride dropwise to the benzene-AlCl₃ mixture.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction by carefully pouring it onto ice-water, followed by extraction with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 3-iodobenzophenone.
Step 2: Palladium-Catalyzed Coupling
A palladium-catalyzed coupling reaction is employed to introduce a propionate moiety.
Experimental Protocol:
-
Combine 3-iodobenzophenone, a suitable propionate equivalent (e.g., diethyl malonate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., NaH) in an appropriate solvent (e.g., THF).[2]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.[2]
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the corresponding malonic ester derivative.
Step 3: Krapcho Decarbalkoxylation
The Krapcho decarbalkoxylation is a reliable method for removing one of the ester groups from the malonic ester.[2]
Experimental Protocol:
-
Dissolve the malonic ester derivative in a high-boiling polar aprotic solvent (e.g., DMSO) containing a salt (e.g., LiCl) and a small amount of water.[2]
-
Heat the mixture to a high temperature (e.g., 150-180 °C) until decarboxylation is complete.[2]
-
Cool the reaction, dilute with water, and extract the product.
-
Purify the product to obtain the ethyl ester of 2-(3-benzoylphenyl)propanoic acid.
Step 4: Introduction of the Isotopically Labeled Methyl Group
This crucial step involves the preparation of the deuterated Grignard reagent and its subsequent reaction.
Experimental Protocol:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of iodomethane-13CD3 in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.[6][7] The reaction is exothermic and may require cooling.[8]
-
Once the reaction is initiated, add the remaining iodomethane-13CD3 solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature to ensure complete formation of the Grignard reagent.[9]
The α-proton of the propionate ester is deprotonated with a strong base, followed by quenching with the labeled Grignard reagent is not the standard way. A more plausible route is the hydrolysis of the ester to the carboxylic acid, followed by conversion to an acid chloride and then a Grignard addition. However, a more direct approach is to create a precursor that can be directly methylated.
A more refined approach is to synthesize a precursor like 3-benzoylphenylacetonitrile.
Alternative Route via Nitrile:
-
Synthesis of 3-benzoylphenylacetonitrile: This can be achieved from 3-bromobenzophenone (synthesized similarly to 3-iodobenzophenone) via a cyanation reaction.
-
α-Methylation of the Nitrile: The α-proton of the nitrile is acidic and can be deprotonated with a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The resulting carbanion is then quenched with iodomethane-13CD3.
-
Hydrolysis of the Nitrile: The resulting 2-(3-benzoylphenyl)propio-13CD3-nitrile is then hydrolyzed under acidic or basic conditions to yield Ketoprofen-13CD3.[10]
Step 5: Esterification
The final step is the esterification of the isotopically labeled ketoprofen.
Experimental Protocol (Fischer Esterification):
-
Dissolve Ketoprofen-13CD3 in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[11]
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure Ketoprofen-13CD3 Methyl Ester.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for Ketoprofen-13CD3 Methyl Ester.
Purification and Characterization
Purification of the final product and intermediates is typically achieved through column chromatography on silica gel. The final product should be characterized thoroughly to confirm its identity, purity, and isotopic enrichment.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Disappearance of the α-methyl proton signal and appearance of a singlet for the ester methyl group. |
| ¹³C NMR | Confirmation of the carbon skeleton and the presence of ¹³C. | A significantly enhanced signal for the labeled methyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of Ketoprofen-13CD3 Methyl Ester. High-resolution MS can confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak indicating high purity. |
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
| Reagent | Hazards |
| Thionyl chloride | Corrosive, toxic, reacts violently with water. |
| Aluminum chloride | Corrosive, reacts violently with water. |
| Grignard reagents | Flammable, react violently with water and protic solvents. |
| Strong acids and bases | Corrosive. |
| Organic solvents | Flammable, may be toxic. |
Conclusion
The synthesis of Ketoprofen-13CD3 Methyl Ester, while multi-stepped, is achievable through established organic chemistry reactions. The key steps involve the construction of the ketoprofen backbone followed by the introduction of the isotopically labeled methyl group and final esterification. The successful synthesis and purification of this compound provide a valuable tool for pharmacokinetic and metabolic studies of ketoprofen.
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